molecular formula C9H12O4 B8071870 ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No.: B8071870
M. Wt: 184.19 g/mol
InChI Key: VADQBTGXCYERPO-SOFGYWHQSA-N
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Description

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a hydroxy group attached to a cyclopentylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include tetrahydrofuran and ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h11H,2-5H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADQBTGXCYERPO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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